1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole
Overview
Description
1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole is a synthetic organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. A common method includes the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzimidazole ring. The sulfonylation of the benzimidazole is achieved by reacting it with a sulfonyl chloride derivative, such as 2-methoxy-5-(methylethyl)benzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the aromatic rings can engage in π-π stacking interactions, enhancing binding affinity.
Comparison with Similar Compounds
- 1-{[2-Methoxyphenyl]sulfonyl}-5,6-dimethylbenzimidazole
- 1-{[2-Methoxy-5-(methyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole
- 1-{[2-Methoxy-5-(ethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole
Uniqueness: 1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-5,6-dimethylbenzimidazole is unique due to the presence of the methylethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-5,6-dimethylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-12(2)15-6-7-18(24-5)19(10-15)25(22,23)21-11-20-16-8-13(3)14(4)9-17(16)21/h6-12H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKNXUCISMTFSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=CC(=C3)C(C)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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